molecular formula C18H19NOS B1346524 4-Azetidinomethyl-4'-thiomethylbenzophenone CAS No. 898756-37-1

4-Azetidinomethyl-4'-thiomethylbenzophenone

Cat. No. B1346524
M. Wt: 297.4 g/mol
InChI Key: RIXFPGAWSQVILR-UHFFFAOYSA-N
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Description

4-Azetidinomethyl-4'-thiomethylbenzophenone (4-ATMB) is a synthetic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a highly versatile compound, with the ability to form stable complexes with metal ions and to interact with a variety of biological molecules. 4-ATMB has been used for a variety of research applications, including the study of drug metabolism, enzyme kinetics, and protein-ligand interactions. In addition, 4-ATMB has been used as a model compound to study the structure and function of many biological systems.

Scientific Research Applications

Antifungal Activity

A series of compounds structurally related to 4-Azetidinomethyl-4'-thiomethylbenzophenone have demonstrated promising antifungal activity. Specifically, a series of 4-(aryloxy)- and 4-(arylthio)azetidin-2-ones, synthesized by reacting 4-acetoxyazetidin-2-one with phenols or thiophenols, showed significant in vitro and in vivo antifungal properties against phytopathogenic fungi from different taxonomic classes, particularly Phycomycetes. These findings indicate potential applications of these compounds in agricultural and pharmaceutical industries for the management of fungal diseases (Arnoldi et al., 1990).

Enzymatic Activity

4-Azetidinomethyl-4'-thiomethylbenzophenone and related compounds have been utilized in biochemical research, specifically in the study of enzyme-substrate interactions. For instance, 4-Azido-2-hydroxybenzoic acid, a related compound, has been used as a photoactive probe to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs). This research provides insights into the biochemical pathways and mechanisms of action of enzymes, particularly UGTs, which play a crucial role in detoxification and metabolism processes (Xiong et al., 2006).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-21-17-9-7-16(8-10-17)18(20)15-5-3-14(4-6-15)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXFPGAWSQVILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642796
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azetidinomethyl-4'-thiomethylbenzophenone

CAS RN

898756-37-1
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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